ASP3026

Descripción

ASP3026 has been used in trials studying the treatment of Solid Tumor, B-Cell Lymphoma, Advanced Malignancies, Positive for Anaplastic Lymphoma Kinase, and Positive for Proto-Oncogene Tyrosine-Protein Kinase ROS.

ALK Inhibitor this compound is an orally available, small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK tyrosine kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.

ASP-3026 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

an anaplastic lymphoma receptor tyrosine kinase inhibitor; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

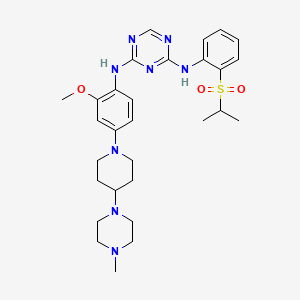

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGBYMDAPCCKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149038 |

Source

|

| Record name | ASP-3026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097917-15-1 |

Source

|

| Record name | ASP-3026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097917151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-3026 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASP-3026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASP-3026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP4L6MXF10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ASP3026

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP3026 is a potent and selective, orally bioavailable, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research. All quantitative data is presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the compound's function.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] this compound has emerged as a promising therapeutic agent designed to target these ALK aberrations.[1][4] This technical guide elucidates the intricate mechanism through which this compound exerts its anti-tumor effects.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This inhibition is highly selective for ALK, with an in vitro IC50 value of 3.5 nM.

Kinase Inhibition Profile

This compound exhibits a distinct and more selective kinase inhibition profile compared to the first-generation ALK inhibitor, crizotinib. While crizotinib also inhibits other kinases such as MET and ROS1, this compound demonstrates greater selectivity for ALK. However, it does have inhibitory effects on other kinases, including ROS proto-oncogene 1 (ROS1), tyrosine kinase non-receptor 1 and 2, and members of the Src family.

Table 1: In Vitro Inhibitory Activity of this compound against various Tyrosine Kinases

| Kinase | IC50 (nmol/L) |

| ALK | 3.5 |

| FRK | >50% inhibition at 100 nmol/L |

| YES | >50% inhibition at 100 nmol/L |

| ACK | >50% inhibition at 100 nmol/L |

| TNK1 | >50% inhibition at 100 nmol/L |

| EGFR (L858R) | >50% inhibition at 100 nmol/L |

| Data compiled from multiple sources indicating kinases inhibited by more than 50% at a concentration of 100 nmol/L. |

Signaling Pathway Inhibition

The oncogenic activity of ALK fusion proteins is mediated through the activation of several downstream signaling cascades that promote cell proliferation, survival, and invasion. This compound effectively abrogates these signals by inhibiting ALK phosphorylation. Key downstream signaling proteins whose phosphorylation is inhibited by this compound include:

-

STAT3 (Signal Transducer and Activator of Transcription 3)

-

AKT (Protein Kinase B)

-

JNK (c-Jun N-terminal Kinase)

-

IGF-1R (Insulin-like Growth Factor 1 Receptor)

The inhibition of these pathways culminates in the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP (Poly [ADP-ribose] polymerase).

Cellular and In Vitro Activity

This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring ALK rearrangements.

Anti-proliferative Activity

This compound effectively inhibits the growth of ALK-dependent cancer cells. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized below.

Table 2: Anti-proliferative Activity of this compound in ALK-positive Cancer Cell Lines

| Cell Line | Cancer Type | ALK Fusion/Mutation | IC50 (nM) |

| NCI-H2228 | NSCLC | EML4-ALK | 64.8 |

| SU-DHL-1 | ALCL | NPM-ALK | 300 (at 72h) |

| SUP-M2 | ALCL | NPM-ALK | 750 (at 72h) |

| SR-786 | ALCL | NPM-ALK | 750 (at 72h) |

| Karpas 299 | ALCL | NPM-ALK | 2500 (at 72h) |

| DEL | ALCL | NPM-ALK | 500 (at 72h) |

| NSCLC: Non-Small Cell Lung Cancer; ALCL: Anaplastic Large-Cell Lymphoma. |

Activity Against Crizotinib-Resistant Mutants

A significant advantage of this compound is its activity against ALK mutations that confer resistance to crizotinib, such as the L1196M "gatekeeper" mutation. This compound has been shown to significantly reduce the proliferation of 293T cells transfected with crizotinib-resistant NPM-ALK mutants and downregulate their tyrosine phosphorylation.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of orally administered this compound.

Tumor Regression in Xenograft Models

In mice bearing NCI-H2228 (EML4-ALK) tumor xenografts, oral administration of this compound induced dose-dependent tumor regression at doses of 10, 30, and 100 mg/kg. Notably, this compound achieved tumor tissue concentrations more than 10-fold higher than in plasma. In an intra-hepatic xenograft model, this compound led to continuous tumor regression, whereas crizotinib-treated mice experienced tumor relapse after an initial response. Furthermore, this compound has been shown to enhance the anti-tumor activities of standard chemotherapy agents like paclitaxel and pemetrexed.

Experimental Protocols

Kinase Inhibitory Assay

The inhibitory activity of this compound against various tyrosine kinases was evaluated using a tyrosine kinase-ELISA or an Off-chip mobility shift assay. IC50 values were determined for kinases that showed more than 50% inhibition at a concentration of 100 nmol/L in three independent experiments.

Antiproliferative Assay

The antiproliferative activity of this compound against NCI-H2228 NSCLC cells was assessed using a spheroid cell culture system. Cells were seeded on spheroid plates and treated with various concentrations of this compound for 5 days. Cell viability was then measured to determine the IC50 value.

In Vivo Xenograft Model

Female nude mice were subcutaneously inoculated with NCI-H2228 cells. When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily for 14 days. Tumor volume was measured regularly to assess anti-tumor effects.

Immunoblotting

To assess the inhibition of ALK phosphorylation in tumors, mice with NCI-H2228 xenografts were treated with a single oral dose of 10 mg/kg this compound. After 4 hours, tumors were excised, and total and phosphorylated EML4-ALK were detected by immunoblotting.

Clinical Development

Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors, including those with ALK-positive malignancies. These trials have helped to establish the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Conclusion

This compound is a highly selective and potent second-generation ALK inhibitor with a clear mechanism of action. It effectively inhibits the ALK tyrosine kinase, leading to the suppression of downstream oncogenic signaling pathways and subsequent induction of apoptosis in ALK-dependent cancer cells. Its demonstrated efficacy in preclinical models, including those resistant to first-generation inhibitors, underscores its potential as a valuable therapeutic option for patients with ALK-driven malignancies. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent.

References

- 1. Facebook [cancer.gov]

- 2. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung... [en-cancer.fr]

- 4. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP3026: A Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor for Oncogenic ALK-Driven Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged cancers. ASP3026 is a potent and selective, orally available, second-generation small-molecule ALK inhibitor.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapy.

Introduction

The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase is a key player in the development of the nervous system.[2] In healthy adults, its expression is limited; however, chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins, such as EML4-ALK in NSCLC and NPM-ALK in ALCL.[2][3] These fusion proteins result in constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.[4]

This compound was developed as a selective inhibitor of ALK to counteract the effects of these oncogenic fusion proteins. It functions as an ATP-competitive inhibitor of the ALK tyrosine kinase, effectively blocking its signaling output. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those that have developed resistance to the first-generation ALK inhibitor, crizotinib.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the phosphorylation of ALK and subsequently blocks the activation of its downstream signaling cascades. Key pathways inhibited by this compound include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, all of which are crucial for the growth and survival of ALK-driven cancer cells. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on ALK signaling.

ALK Signaling Pathway

The following diagram illustrates the central role of ALK in oncogenic signaling and the point of intervention for this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Assay Condition | Reference |

| ALK (wild-type) | 3.5 | Cell-free kinase assay | |

| ROS1 | 8.9 | Cell-free kinase assay | |

| ACK1 | 5.8 | Cell-free kinase assay |

Anti-proliferative Activity in Cell Lines

| Cell Line | ALK Status | IC50 (nM) | Assay | Reference |

| NCI-H2228 | EML4-ALK | 64.8 | CellTiter-Glo | |

| Ba/F3 | EML4-ALK | 56 | Cell Proliferation Assay | |

| Ba/F3 | NPM-ALK | 84 | Cell Proliferation Assay | |

| SU-DHL-1 | NPM-ALK | 300 (0.3 µM) | MTS Assay (72h) | |

| SUP-M2 | NPM-ALK | 750 (0.75 µM) | MTS Assay (72h) | |

| SR-786 | NPM-ALK | 750 (0.75 µM) | MTS Assay (72h) | |

| Karpas 299 | NPM-ALK | 2500 (2.5 µM) | MTS Assay (72h) | |

| DEL | NPM-ALK | 500 (0.5 µM) | MTS Assay (72h) |

Activity Against Crizotinib-Resistant ALK Mutations

| ALK Mutation | IC50 (nM) - this compound | Fold Resistance vs. WT | Reference |

| L1196M | 32 | 3.2 | |

| F1174L | 10 | 2.9 | |

| R1275Q | 5.4 | 1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant ALK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).

-

Add 2 µL of ALK enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

NCI-H2228 or other ALK-positive cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Allow cells to attach overnight.

-

Treat cells with serial dilutions of this compound or vehicle control.

-

Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ALK Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream targets.

Materials:

-

ALK-positive cells (e.g., NCI-H2228)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

NCI-H2228 cells

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of NCI-H2228 cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Analyze the data to determine tumor growth inhibition and statistical significance.

Conclusion

This compound is a highly selective and potent second-generation ALK inhibitor with significant preclinical activity against both wild-type and crizotinib-resistant ALK-driven cancers. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a therapeutic agent. The ability of this compound to overcome known resistance mechanisms highlights its potential to address the clinical challenge of acquired resistance to first-generation ALK inhibitors. Continued research into its clinical efficacy and safety profile is warranted to fully establish its role in the management of ALK-positive malignancies.

References

ASP3026: A Technical Guide for Researchers and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) harboring ALK rearrangements. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacology, and available clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine | |

| Molecular Formula | C29H40N8O3S | |

| Molecular Weight | 580.7 g/mol | |

| CAS Number | 1097917-15-1 | |

| SMILES | CC(C)S(=O)(=O)c1ccccc1Nc1nc(Nc2ccc(cc2OC)N2CCC(CC2)N2CCN(C)CC2)ncc1 |

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK tyrosine kinase.[3] The dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins such as EML4-ALK, is a key driver in the pathogenesis of certain cancers, including a subset of NSCLC.[3] Constitutive activation of the ALK fusion protein triggers downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the aberrant signaling cascade.

ALK Signaling Pathway

The binding of this compound to the ALK kinase domain blocks the activation of several key downstream signaling pathways, including:

-

RAS-MEK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.

The inhibition of these pathways ultimately leads to the induction of apoptosis and the suppression of tumor growth in ALK-driven cancer cells.

References

- 1. First-in-human, open-label dose-escalation and dose-expansion study of the safety, pharmacokinetics, and antitumor effects of an oral ALK inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Antitumor Activity of Repeated this compound Administration in Japanese Patients with Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP3026 in Anaplastic Large-Cell Lymphoma (ALCL) Models: A Technical Guide

Introduction

Anaplastic Large-Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL cases is characterized by the expression of the oncogenic fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK), which drives tumor cell proliferation and survival.[1][2][3] ASP3026 is a second-generation, orally available small-molecule inhibitor of the ALK receptor tyrosine kinase.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in NPM-ALK-positive ALCL models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Efficacy Data of this compound in ALCL Models

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies, highlighting its potent anti-tumor activity in ALCL.

In Vitro Activity

This compound has demonstrated potent inhibitory effects on ALK kinase activity and the viability of NPM-ALK+ ALCL cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability at 48 and 72 hours are presented below.

Table 1: IC50 Values of this compound in NPM-ALK+ ALCL Cell Lines [5]

| Cell Line | IC50 at 48h (µM) | IC50 at 72h (µM) |

| SU-DHL-1 | 0.4 | 0.3 |

| SUP-M2 | 0.75 | 0.75 |

| SR-786 | 1.0 | 0.75 |

| Karpas 299 | 2.5 | 2.5 |

| DEL | >3.0 | 0.5 |

Data sourced from MedchemExpress, summarizing the dose-dependent effect of this compound on the viability of various ALCL cell lines.

In Vivo Efficacy

In a systemic xenograft model using Karpas 299 cells, this compound demonstrated significant anti-tumor activity, leading to tumor regression and improved survival compared to control and standard chemotherapy (CHOP).

Table 2: In Vivo Efficacy of this compound in an ALCL Xenograft Model

| Treatment Group | Dosage | Outcome |

| Control (Vehicle) | N/A | Progressive tumor growth |

| CHOP | Standard dose | Initial tumor regression followed by relapse |

| This compound | 30 mg/kg, daily p.o. | Sustained tumor regression and prolonged survival |

This table summarizes the findings from the systemic xenograft model, highlighting the superior efficacy of this compound over standard chemotherapy.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by inhibiting the NPM-ALK fusion protein, which in turn blocks several downstream signaling pathways crucial for ALCL cell survival and proliferation. The binding of this compound to the ALK kinase domain is competitive with ATP. This inhibition leads to a reduction in the phosphorylation of key signaling molecules including STAT3, AKT, and JNK.

Caption: this compound inhibits NPM-ALK, blocking downstream signaling pathways.

Overcoming Crizotinib Resistance

A significant advantage of this compound is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. This compound has shown efficacy against crizotinib-resistant NPM-ALK mutants, such as NPM-ALKI231N and NPM-ALKL256Q.

Caption: this compound overcomes crizotinib resistance by inhibiting mutated NPM-ALK.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Lines and Culture

-

Cell Lines: NPM-ALK+ ALCL cell lines (Karpas 299, SR-786, and SU-DHL-1) were utilized.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

In Vitro Assays

A summary of the workflow for the in vitro assessment of this compound is provided below.

Caption: Workflow for in vitro evaluation of this compound in ALCL cell lines.

-

Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 and 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Proliferation Assay: A BrdU cell proliferation assay was used to measure DNA synthesis. Cells were treated with this compound for 48 hours, and proliferation was quantified according to the manufacturer's protocol.

-

Apoptosis Assay: Apoptosis was determined by flow cytometry after staining with Annexin V-FITC and propidium iodide. Cleavage of caspase-3 and PARP was also assessed by Western blotting as markers of apoptosis.

-

Colony Formation Assay: Cells were suspended in a methylcellulose-based medium containing different concentrations of this compound and plated in 6-well plates. Colonies were counted after a 10-day incubation period.

In Vivo Systemic Xenograft Model

-

Animal Model: C.B-17 severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: Mice were injected intravenously with Karpas 299 cells that were engineered to express firefly luciferase for bioluminescence imaging.

-

Treatment: Once tumors were established (approximately 3 weeks post-injection), mice were randomized into treatment groups and received daily oral gavage of either vehicle control or this compound (30 mg/kg). A comparative arm with CHOP chemotherapy was also included.

-

Monitoring: Tumor burden was monitored weekly using bioluminescence imaging. Animal survival was also recorded.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound in NPM-ALK+ anaplastic large-cell lymphoma. It effectively inhibits ALCL cell viability, proliferation, and colony formation in vitro, and abrogates tumor growth in vivo. Notably, its ability to overcome crizotinib resistance suggests it could be a valuable therapeutic option for patients who have relapsed or are refractory to first-generation ALK inhibitors. These findings provide a solid rationale for the inclusion of NPM-ALK+ ALCL patients in clinical trials of this compound.

References

- 1. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

ASP3026: A Technical Guide to its Target, Signaling Pathway, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP3026 is a potent and selective, orally available, second-generation small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements and mutations, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][3] this compound has demonstrated significant antitumor activity in preclinical models by effectively suppressing ALK-mediated signaling pathways, leading to cell growth inhibition and apoptosis.[4] This document provides an in-depth technical overview of this compound, focusing on its target protein, the associated signaling cascade, and the experimental methodologies used to characterize its activity.

Target Protein: Anaplastic Lymphoma Kinase (ALK)

The primary molecular target of this compound is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In healthy adults, ALK expression is low, but its aberrant activation is implicated in the pathogenesis of various malignancies. This compound acts as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing the phosphorylation of ALK and its downstream substrates.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the constitutive activation of ALK and its downstream signaling pathways. Upon binding to ALK, this compound blocks its kinase activity, leading to a reduction in the phosphorylation of several key signaling proteins. This disruption of ALK-mediated signaling ultimately results in decreased cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.

The key signaling pathways affected by this compound include:

-

STAT3 Pathway: Inhibition of ALK phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.

-

AKT Pathway: this compound treatment leads to the downregulation of phosphorylated AKT, a central node in a major cell survival pathway.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, involved in stress response and apoptosis, is also modulated by this compound through the inhibition of ALK.

-

IGF-1R Pathway: this compound has been shown to decrease the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a protein that can be activated by NPM-ALK.

The inhibition of these pathways culminates in the activation of apoptotic cascades, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Caption: this compound inhibits ALK phosphorylation, blocking downstream signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| ALK | Kinase Assay | 3.5 |

IC50: Half-maximal inhibitory concentration

Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Time Point (h) |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.3 | 72 |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.75 | 72 |

| SR-786 | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.75 | 72 |

| Karpas 299 | Anaplastic Large-Cell Lymphoma | Cell Viability | 2.5 | 72 |

| DEL | Anaplastic Large-Cell Lymphoma | Cell Viability | 0.5 | 72 |

| NCI-H2228 | Non-Small Cell Lung Cancer | Cell Growth | 0.0648 | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

ALK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on ALK enzymatic activity.

Protocol:

-

Immunoprecipitation of ALK: Lyse ALK-positive cells (e.g., Karpas 299) and immunoprecipitate ALK using an anti-ALK antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated ALK in a kinase reaction buffer containing a protein tyrosine kinase substrate.

-

Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at 37°C for 30 minutes.

-

Washing: Aspirate the reaction solution and wash the wells multiple times to remove non-reacted components.

-

Detection: Use a phosphotyrosine-specific antibody, often conjugated to a detectable enzyme like HRP, to quantify the amount of phosphorylated substrate.

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.

Caption: Workflow for a typical ALK kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against this compound concentration to determine the IC50 value.

Caption: Workflow for a cell viability assay using MTT reagent.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ALK and its downstream targets, in cell lysates after treatment with this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: Analyze the band intensities to determine the relative protein levels.

Caption: A generalized workflow for Western blotting experiments.

Conclusion

This compound is a highly potent and selective second-generation ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-driven cancers. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of ALK-positive malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

- 1. oncotarget.com [oncotarget.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

ASP3026: A Deep Dive into its ATP-Competitive Inhibition of ALK

For Immediate Release

This technical guide provides an in-depth analysis of ASP3026, a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, kinase selectivity, cellular activity, and preclinical efficacy of this compound, positioning it as a significant agent in the landscape of ALK-targeted therapies. All data is presented in structured tables for clear comparison, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

This compound functions as a selective, orally available inhibitor of the ALK receptor tyrosine kinase.[1][2] Its primary mechanism of action is through direct, ATP-competitive inhibition of ALK's kinase activity.[3][4] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of ALK-dependent cancer cells.[2] This targeted inhibition disrupts the oncogenic signaling cascades that drive tumor growth and survival in cancers with ALK gene rearrangements, such as a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).

Downstream Signaling Cascade

Inhibition of ALK by this compound leads to a significant reduction in the phosphorylation of key downstream signaling molecules. In cellular models, treatment with this compound has been shown to decrease the phosphorylation of STAT3, AKT, and ERK, all of which are critical for cell proliferation and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor this compound induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP3026: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It has demonstrated significant preclinical activity in various cancer models, including those with resistance to the first-generation ALK inhibitor, crizotinib.[2][3] This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of ALK tyrosine kinase.[4] The aberrant activation of ALK, often through chromosomal rearrangements resulting in fusion proteins like NPM-ALK and EML4-ALK, is a key oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.

Data Presentation: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring ALK fusions. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.

| Cell Line | Cancer Type | ALK Fusion/Mutation | IC50 (nM) | Reference |

| NCI-H2228 | NSCLC | EML4-ALK | 64.8 | |

| SU-DHL-1 | ALCL | NPM-ALK | 300 | |

| SUP-M2 | ALCL | NPM-ALK | 750 | |

| SR-786 | ALCL | NPM-ALK | 750 | |

| Karpas 299 | ALCL | NPM-ALK | 2500 | |

| DEL | ALCL | NPM-ALK | 500 |

Data Presentation: In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

| Xenograft Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |

| NCI-H2228 Subcutaneous Xenograft | NSCLC | 1, 10, 30, 100 mg/kg, oral, twice daily for 14 days | Dose-dependent anti-tumor effects with strong regression at 10, 30, and 100 mg/kg. | |

| NCI-H2228 Intrahepatic Xenograft | NSCLC | Not specified | Induced continuous tumor regression, whereas crizotinib-treated mice showed tumor relapse. | |

| hEML4-ALK Transgenic Mice | NSCLC | Not specified | Potent antitumor activities, including tumor shrinkage to a non-detectable level. | |

| NPM-ALK+ ALCL Systemic Xenograft | ALCL | 30 mg/kg, oral, daily for 10 weeks | Inhibited tumor growth. | |

| Crizotinib-Resistant PDX Mice | Lung Cancer | 100 mg/kg/day | Showed anti-tumor effects in a crizotinib-resistant model. |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., NCI-H2228, SU-DHL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or MTS assay.

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved using a solubilization solution, and the absorbance is measured at 570 nm.

-

MTS Assay: An MTS solution is added to each well, and after incubation, the absorbance is read at 490 nm.

-

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.

Methodology:

-

Cell Lysis: Cells are treated with this compound at various concentrations for a specified time, then washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and JNK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Preparation: A suspension of cancer cells (e.g., NCI-H2228) is prepared in a suitable medium, often mixed with Matrigel.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Drug Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally at different dose levels and schedules. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects in vivo.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action on the NPM-ALK Signaling Pathway

Caption: this compound inhibits the NPM-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for In Vitro IC50 Determination

Caption: A typical workflow for determining the in vitro potency of this compound.

Logical Relationship of this compound Activity Against Crizotinib Resistance

Caption: this compound demonstrates efficacy in overcoming acquired resistance to crizotinib.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective ALK inhibitor. It demonstrates significant in vitro and in vivo activity against ALK-driven cancers, including models with acquired resistance to first-generation inhibitors. The detailed understanding of its mechanism of action and the robust preclinical data package provide a solid foundation for its continued clinical investigation in patients with ALK-positive malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. The ALK inhibitor this compound eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual inhibition of IGF-IR and ALK as an effective strategy to eradicate NPM-ALK+ T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ASP3026 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is an orally available, small-molecule inhibitor of anaplastic lymphoma kinase (ALK)[1]. As a second-generation ALK inhibitor, it has shown potent activity against wild-type ALK and various ALK fusion proteins, including those resistant to first-generation inhibitors like crizotinib[2]. Dysregulation of the ALK receptor tyrosine kinase is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1][2]. This compound exerts its anti-tumor effects by binding to and inhibiting ALK, which in turn disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival. This document provides detailed protocols for in vitro experiments to characterize the activity of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ALK tyrosine kinase. Inhibition of ALK by this compound leads to the downregulation of phosphorylation of key downstream signaling proteins, including STAT3, AKT, and JNK. This disruption of ALK-mediated signaling ultimately results in decreased cell viability and proliferation, and the induction of apoptosis in ALK-dependent tumor cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 48 hours | 0.4 | |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | 48 hours | 0.75 | |

| SR-786 | Anaplastic Large-Cell Lymphoma | 48 hours | 1.0 | |

| Karpas 299 | Anaplastic Large-Cell Lymphoma | 48 hours | 2.5 | |

| DEL | Anaplastic Large-Cell Lymphoma | 48 hours | > 3.0 | |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 72 hours | 0.3 | |

| DEL | Anaplastic Large-Cell Lymphoma | 72 hours | 0.5 | |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | 72 hours | 0.75 | |

| SR-786 | Anaplastic Large-Cell Lymphoma | 72 hours | 0.75 | |

| Karpas 299 | Anaplastic Large-Cell Lymphoma | 72 hours | 2.5 | |

| NCI-H2228 | Non-Small Cell Lung Cancer | Not Specified | 0.0648 |

Signaling Pathway Diagram

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Protocols

1. Cell Culture

-

NPM-ALK+ Anaplastic Large-Cell Lymphoma (ALCL) Cell Lines (e.g., Karpas 299, SU-DHL-1, SUP-M2, SR-786, DEL):

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: These are suspension cell lines. Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

-

NCI-H2228 Non-Small Cell Lung Cancer (NSCLC) Cell Line:

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: This is an adherent cell line. When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA), and re-seed at a ratio of 1:2 to 1:4. Renew the medium every 2 to 3 days.

-

2. Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to assess the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

96-well clear flat-bottom plates

-

NPM-ALK+ ALCL or NCI-H2228 cells

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. For adherent cells (NCI-H2228), allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Caption: Workflow for determining cell viability using the MTS assay.

3. Cell Proliferation Assay (BrdU Assay)

This protocol outlines the steps to measure the proliferation of cells treated with this compound by detecting the incorporation of BrdU into newly synthesized DNA.

-

Materials:

-

96-well clear flat-bottom plates

-

NPM-ALK+ ALCL or NCI-H2228 cells

-

Complete growth medium

-

This compound stock solution

-

BrdU Labeling and Detection Kit

-

Microplate reader

-

-

Procedure:

-

Seed cells and treat with various concentrations of this compound as described in the MTS assay protocol.

-

Incubate for 24 to 48 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the culture medium and fix the cells.

-

Denature the DNA according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

-

Wash the wells and add the secondary antibody conjugate. Incubate for 1 hour at room temperature.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Analyze the data to determine the effect of this compound on cell proliferation.

-

4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.

-

Materials:

-

96-well white-walled plates

-

NPM-ALK+ ALCL or NCI-H2228 cells

-

Complete growth medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate as described for the MTS assay.

-

Treat cells with desired concentrations of this compound and a vehicle control.

-

Incubate for 24 to 48 hours at 37°C.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.

-

5. Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of ALK and its downstream signaling proteins following treatment with this compound.

-

Materials:

-

6-well plates

-

NPM-ALK+ ALCL or NCI-H2228 cells

-

Complete growth medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-p-AKT, anti-total AKT, anti-cleaved PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control for a specified time (e.g., 4, 24, or 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation and expression.

-

Caption: Step-by-step workflow for Western blot analysis.

6. In Vitro ALK Kinase Assay (ADP-Glo™ Assay)

This assay measures the activity of purified ALK enzyme and the inhibitory effect of this compound.

-

Materials:

-

Recombinant human ALK enzyme

-

ALK substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Kinase assay buffer

-

This compound stock solution

-

ADP-Glo™ Kinase Assay Kit

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the recombinant ALK enzyme to each well, except for the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of the ALK substrate and ATP. The final ATP concentration should be at or near the Km for ALK.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of ALK activity for each this compound concentration and determine the IC50 value.

-

References

Application Notes and Protocols for ASP3026 Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] Dysregulation of the ALK signaling pathway, often through chromosomal rearrangements resulting in fusion proteins like NPM-ALK, is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[3][4] this compound exhibits its antineoplastic activity by binding to and inhibiting ALK tyrosine kinase, which disrupts downstream signaling pathways crucial for cell growth and survival, ultimately leading to apoptosis in cancer cells expressing aberrant ALK.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical drug evaluation.

This compound Mechanism of Action and Signaling Pathway

This compound competitively inhibits ATP binding to the ALK kinase domain, preventing its autophosphorylation and subsequent activation. This blockade abrogates downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT3 pathways. Inhibition of these pathways by this compound leads to decreased phosphorylation of key signaling molecules such as STAT3, AKT, and JNK, and induces apoptosis through the cleavage of caspase-3 and PARP.

Caption: this compound inhibits ALK, blocking downstream pro-survival pathways and inducing apoptosis.

Experimental Protocols

A common and reliable method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

This protocol is adapted for testing the efficacy of this compound on NPM-ALK positive anaplastic large-cell lymphoma (ALCL) cell lines such as SU-DHL-1, SUP-M2, SR-786, and Karpas 299.

Materials:

-

This compound (stock solution in DMSO)

-

NPM-ALK+ ALCL cell lines (e.g., Karpas-299, SU-DHL-1)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.

Procedure:

-

Cell Culture: Culture NPM-ALK+ ALCL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Include wells with medium only to serve as a blank control.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range to start with is 0.1 nM to 10 µM.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate at 1,500 rpm for 5 minutes.

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use 630 nm as a reference wavelength if desired.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Quantitative Data Summary

The following table summarizes representative IC50 values of this compound in various NPM-ALK+ anaplastic large-cell lymphoma cell lines after 72 hours of treatment.

| Cell Line | IC50 (µM) |

| SU-DHL-1 | 0.3 |

| SUP-M2 | 0.75 |

| SR-786 | 0.75 |

| Karpas 299 | 2.5 |

| DEL | 0.5 |

Data compiled from publicly available research.

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration. It is recommended to determine the optimal conditions for each cell line in your laboratory.

Conclusion

The provided protocols and application notes offer a comprehensive guide for assessing the in vitro efficacy of this compound. Accurate determination of cell viability is a cornerstone for the preclinical evaluation of targeted therapies like this compound, providing essential data for further drug development and for understanding the molecular mechanisms of action.

References

- 1. NPM-ALK: The Prototypic Member of a Family of Oncogenic Fusion Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The ALK inhibitor this compound eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Preparing ASP3026 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP3026 is a potent and selective, orally available small molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) harboring ALK rearrangements.[3][4] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[5] This document provides detailed protocols and application notes for the preparation, storage, and use of this compound stock solutions in DMSO.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₀N₈O₃S | |

| Molecular Weight | 580.74 g/mol | |

| CAS Number | 1097917-15-1 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% |

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is highly soluble in DMSO, but practically insoluble in water and ethanol.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 14 mg/mL (24.1 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required for complete dissolution. | |

| up to 50 mg/mL (86.09 mM) | |||

| Water | Insoluble | ||

| Ethanol | Insoluble | ||

| DMF | 2 mg/mL | ||

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Determine the required mass of this compound:

-

The molecular weight of this compound is 580.74 g/mol .

-

To prepare 1 mL of a 10 mM solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 580.74 g/mol x 1000 mg/g = 5.81 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out 5.81 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

-

Application Notes

In Vitro Kinase Assays

This compound is a potent inhibitor of ALK kinase activity. In biochemical assays, it has an IC₅₀ of 3.5 nM against wild-type ALK. When preparing working solutions for kinase assays, the DMSO concentration in the final reaction mixture should be kept low (typically ≤ 0.1%) to avoid solvent effects on enzyme activity.

Cell-Based Assays

This compound has been shown to inhibit the proliferation of various ALK-positive cancer cell lines. The IC₅₀ values for cell growth inhibition are cell line-dependent. For example, in the NCI-H2228 human NSCLC cell line, which expresses the EML4-ALK fusion protein, the IC₅₀ for this compound is 64.8 nM. When treating cells, the final concentration of DMSO in the culture medium should be carefully controlled and a vehicle control (medium with the same concentration of DMSO) should always be included.

| Cell Line | ALK Status | IC₅₀ (nM) | Reference |

| NCI-H2228 | EML4-ALK | 64.8 | |

| SU-DHL-1 | NPM-ALK | 300 | |

| SUP-M2 | NPM-ALK | 750 | |

| SR-786 | NPM-ALK | 750 | |

| Karpas 299 | NPM-ALK | 2500 | |

| DEL | NPM-ALK | 500 |

In Vivo Studies

For in vivo experiments in mouse xenograft models, this compound has been administered orally. The stock solution in DMSO can be further diluted in a suitable vehicle for oral gavage. It is important to perform formulation studies to ensure the stability and bioavailability of the compound in the chosen vehicle.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation. The diagram below illustrates the simplified signaling cascade affected by this compound.

Caption: this compound inhibits ALK, blocking downstream signaling.

Experimental Workflow for Preparing and Using this compound

The following diagram outlines the general workflow from receiving the compound to its application in cell-based assays.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]